molecular formula C14H15N3O2 B103275 3,4'-Dimethoxy-4-aminoazobenzene CAS No. 17210-48-9

3,4'-Dimethoxy-4-aminoazobenzene

Cat. No. B103275
CAS RN: 17210-48-9
M. Wt: 257.29 g/mol
InChI Key: KLDSKEKBQNJMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4'-Dimethoxy-4-aminoazobenzene (DAB) is a synthetic azo dye that has been widely used as a mutagenic and carcinogenic agent in laboratory experiments. It is a yellow crystalline powder that is soluble in organic solvents and insoluble in water. DAB is commonly used in research to induce tumors in animals to study the mechanisms of carcinogenesis.

Mechanism of Action

The mechanism of action of 3,4'-Dimethoxy-4-aminoazobenzene involves the formation of DNA adducts, which are covalent bonds between the 3,4'-Dimethoxy-4-aminoazobenzene molecule and DNA. These adducts can lead to mutations and chromosomal aberrations, ultimately leading to the formation of tumors. 3,4'-Dimethoxy-4-aminoazobenzene has been shown to preferentially bind to guanine residues in DNA, leading to the formation of N-(deoxyguanosin-8-yl)-3,4'-Dimethoxy-4-aminoazobenzene adducts.
Biochemical and Physiological Effects
3,4'-Dimethoxy-4-aminoazobenzene has been shown to induce tumors in various organs, including the liver, bladder, and kidney, in animal studies. It has also been shown to cause DNA damage and chromosomal aberrations in vitro. Additionally, 3,4'-Dimethoxy-4-aminoazobenzene has been shown to induce oxidative stress and inflammation in various cell types.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4'-Dimethoxy-4-aminoazobenzene in laboratory experiments is its ability to induce tumors in animals, which allows researchers to study the mechanisms of carcinogenesis in a controlled setting. However, one limitation of using 3,4'-Dimethoxy-4-aminoazobenzene is its potential toxicity, which can lead to adverse effects in animals and humans. Additionally, 3,4'-Dimethoxy-4-aminoazobenzene may not accurately reflect the effects of carcinogens in humans, as animal models may not fully replicate human physiology.

Future Directions

Future research on 3,4'-Dimethoxy-4-aminoazobenzene could focus on developing safer and more effective alternatives for inducing tumors in animals. Additionally, research could focus on the development of targeted therapies for cancers that are caused by 3,4'-Dimethoxy-4-aminoazobenzene and other mutagenic agents. Further investigation into the mechanisms of 3,4'-Dimethoxy-4-aminoazobenzene-induced carcinogenesis could also lead to the development of new cancer prevention strategies.

Synthesis Methods

3,4'-Dimethoxy-4-aminoazobenzene can be synthesized by the diazotization of 3,4'-dimethoxyaniline followed by coupling with 4-nitro-1,2-phenylenediamine. The resulting compound is then reduced to 3,4'-Dimethoxy-4-aminoazobenzene using sodium dithionite or sodium borohydride.

Scientific Research Applications

3,4'-Dimethoxy-4-aminoazobenzene is primarily used in laboratory experiments to induce tumors in animals to study the mechanisms of carcinogenesis. It has been used in various studies to investigate the effects of mutagens and carcinogens on DNA and RNA synthesis, chromosomal aberrations, and gene expression. 3,4'-Dimethoxy-4-aminoazobenzene has also been used to study the role of various enzymes and proteins in the development of cancer.

properties

CAS RN

17210-48-9

Product Name

3,4'-Dimethoxy-4-aminoazobenzene

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

2-methoxy-4-[(4-methoxyphenyl)diazenyl]aniline

InChI

InChI=1S/C14H15N3O2/c1-18-12-6-3-10(4-7-12)16-17-11-5-8-13(15)14(9-11)19-2/h3-9H,15H2,1-2H3

InChI Key

KLDSKEKBQNJMCT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC

synonyms

3,4'-Dimethoxy-4-aminoazobenzene

Origin of Product

United States

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